molecular formula C15H25N3O2 B2967968 ethyl 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1975118-82-1

ethyl 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2967968
CAS No.: 1975118-82-1
M. Wt: 279.384
InChI Key: ZJAZDNDBTKZRMC-UHFFFAOYSA-N
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Description

Ethyl 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the cyclohexyl(methyl)amino group: This step involves the alkylation of the pyrazole ring with cyclohexylmethylamine in the presence of a suitable base.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Ethyl 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with an amino group instead of the cyclohexyl(methyl)amino group.

    Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Contains a difluoromethyl group instead of the cyclohexyl(methyl)amino group.

Uniqueness

Ethyl 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the cyclohexyl(methyl)amino group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

ethyl 3-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-4-20-15(19)13-10-18(3)16-14(13)11-17(2)12-8-6-5-7-9-12/h10,12H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAZDNDBTKZRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1CN(C)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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